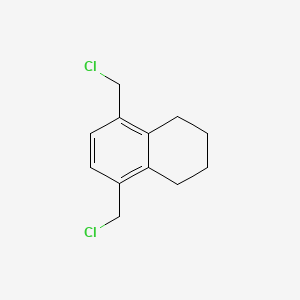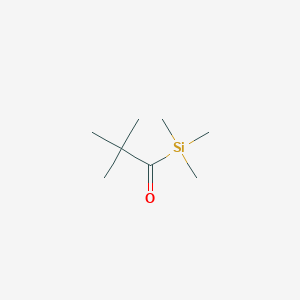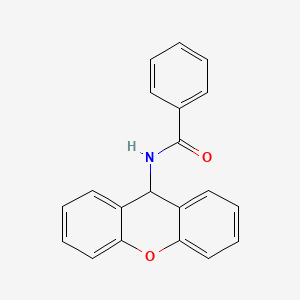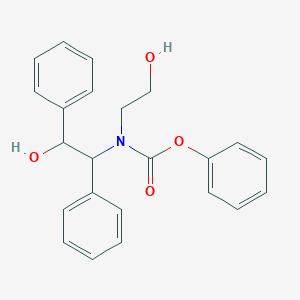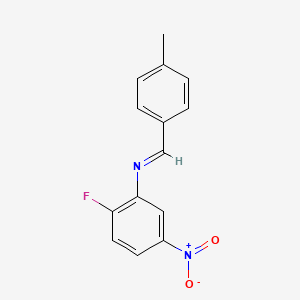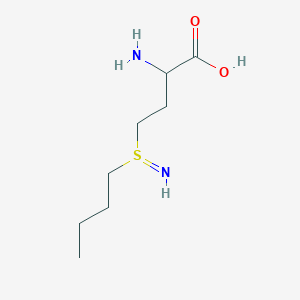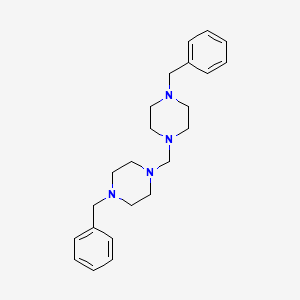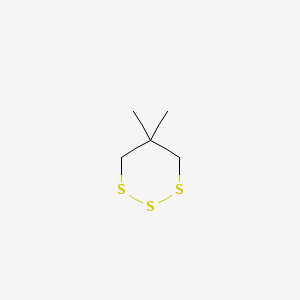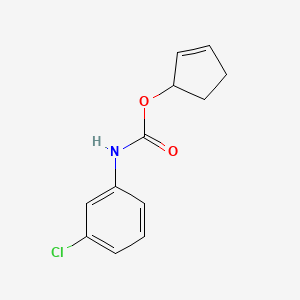
(3-Chlorophenyl)carbamic acid, 2-cycl0penten-1-YL ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester is an organic compound with a unique structure that combines a chlorinated aromatic ring with a carbamic acid ester linked to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester typically involves the reaction of 3-chloroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the cyclopentene derivative to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. The aromatic ring and cyclopentene moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)carbamic acid, 2-cyclohexen-1-YL ester
- (3-Chlorophenyl)carbamic acid, 2-cyclopropen-1-YL ester
Uniqueness
(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
5333-71-1 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-3-5-10(8-9)14-12(15)16-11-6-1-2-7-11/h1,3-6,8,11H,2,7H2,(H,14,15) |
InChI Key |
ONPWYWAFZMDNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


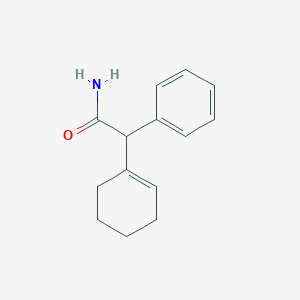

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
